![molecular formula C14H17ClN4 B2827241 Imiquimod hydrochloride CAS No. 99011-78-6](/img/structure/B2827241.png)
Imiquimod hydrochloride
Overview
Description
Imiquimod hydrochloride is an immune response modifier that selectively stimulates toll-like receptor 7 (TLR7). It exhibits antiviral and antitumor effects in vivo . It is used to treat external warts around the genital and rectal areas called condyloma acuminatum . It is also used to treat certain types of skin conditions .
Synthesis Analysis
The synthesis of Imiquimod involves a Knoevenagel coupling reaction of 2-bromobenzaldehyde with ethyl isocyanoacetate. The resulting acrylate is brominated, oxidized, and then treated with isobutylamine to generate the imidazole ring .Molecular Structure Analysis
Imiquimod hydrochloride has a molecular formula of C14H16N4• HCl and a molecular weight of 276.8 g/mol . It is an imidazoquinoline amine analogue to guanosine .Chemical Reactions Analysis
Imiquimod hydrochloride has been analyzed using various techniques including high-performance liquid chromatography (HPLC), spectrofluorometry, and ultraviolet-visible spectroscopy . It has been found to be stable in all conditions except oxidizing conditions where it degrades into a more polar molecule in a hydrogen peroxide concentration-dependent manner .Physical And Chemical Properties Analysis
Imiquimod hydrochloride has a molecular weight of 276.8 g/mol and is soluble in DMSO at 2 mg/mL . It is provided lyophilized and is stable for long-term storage at -20 °C .Scientific Research Applications
Stability Kinetics Analysis
Imiquimod hydrochloride has been used in the study of stability kinetics . The linear range was determined by measuring the peak area of imiquimod solution in a concentration range of 100–100000 ng/mL . This application is important for understanding the stability of the compound over time and under different conditions .
Analytical Techniques
Various analytical techniques, including HPLC, spectrofluorometry, and ultraviolet-visible spectroscopy, have been used to analyze Imiquimod . These techniques allow for the precise measurement and analysis of the compound, which is crucial in research and development .
Treatment of Anogenital Warts
Imiquimod is administered as a 5% cream (Aldara) and has been licensed for the treatment of anogenital warts in immunocompetent patients . Complete clearance of warts has been observed in up to half of treated patients with only local side effects reported . This application showcases the therapeutic potential of Imiquimod in dermatology .
Solubility Determination
Research has been conducted to determine the solubility of Imiquimod in TPGS micelles, with or without co-solubilizing agents, primarily represented by fatty acids . Understanding the solubility of a compound is crucial for its formulation and delivery .
Micelle Characterization
Imiquimod has been used in the characterization of micelles in terms of size and stability . This application is important in the field of drug delivery, where micelles are often used as carriers for drugs .
Thickening Agent Selection
Research involving Imiquimod has included the selection of an appropriate thickening agent to transform the micellar formulation . This is a key step in the formulation of topical creams and ointments .
Mechanism of Action
Target of Action
Imiquimod hydrochloride primarily targets Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the immune system, commonly involved in pathogen recognition . It is found on certain immune cells and plays a significant role in the body’s innate and acquired immune responses .
Mode of Action
Imiquimod hydrochloride interacts with its target, TLR7, leading to a series of immunological reactions . It acts as an agonist of TLR7, stimulating the production of cytokines within the lesion it is applied to . This interaction results in the activation of nuclear factor-kappa B (NF-κB), leading to the induction of pro-inflammatory cytokines, chemokines, and other mediators . This process eventually leads to the activation of antigen-presenting cells and other components of innate immunity, mounting a profound T-helper (Th1)-weighted antitumoral cellular immune response .
Biochemical Pathways
The major biological effects of imiquimod are mediated through its agonistic activity towards TLR7 and TLR8, leading to the activation of NF-κB . This results in the induction of pro-inflammatory cytokines, chemokines, and other mediators, leading to the activation of antigen-presenting cells and other components of innate immunity . Moreover, independent of TLR7 and TLR8, imiquimod appears to interfere with adenosine receptor signaling pathways, and the compound causes receptor-independent reduction of adenylyl cyclase activity .
Pharmacokinetics
It is known that imiquimod is commonly used topically to treat various skin conditions . Its relatively small size and hydrophobicity make it well-suited to penetrate the epidermal barrier for topical applications .
Result of Action
The result of imiquimod’s action is the induction of pro-inflammatory cytokines, chemokines, and other mediators leading to the activation of antigen-presenting cells and other components of innate immunity . This eventually leads to a profound T-helper (Th1)-weighted antitumoral cellular immune response . Moreover, imiquimod induces apoptosis of tumor cells at higher concentrations .
Action Environment
The action environment of imiquimod hydrochloride is primarily the skin, where it is topically applied
Safety and Hazards
properties
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLRAHQVIHCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.